Cas no 1157072-28-0 (4-[2-(2-Hydroxyethylsulfanyl)acetyl]benzonitrile)
![4-[2-(2-Hydroxyethylsulfanyl)acetyl]benzonitrile structure](https://www.kuujia.com/scimg/cas/1157072-28-0x500.png)
4-[2-(2-Hydroxyethylsulfanyl)acetyl]benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-{2-[(2-hydroxyethyl)sulfanyl]acetyl}benzonitrile
- 4-[2-(2-Hydroxyethylsulfanyl)acetyl]benzonitrile
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- Inchi: 1S/C11H11NO2S/c12-7-9-1-3-10(4-2-9)11(14)8-15-6-5-13/h1-4,13H,5-6,8H2
- InChI Key: NTCGXQSBUUWQSA-UHFFFAOYSA-N
- SMILES: S(CCO)CC(C1C=CC(C#N)=CC=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 251
- Topological Polar Surface Area: 86.4
- XLogP3: 1.3
4-[2-(2-Hydroxyethylsulfanyl)acetyl]benzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-395043-2.5g |
4-{2-[(2-hydroxyethyl)sulfanyl]acetyl}benzonitrile |
1157072-28-0 | 95.0% | 2.5g |
$810.0 | 2025-03-16 | |
Enamine | EN300-395043-5.0g |
4-{2-[(2-hydroxyethyl)sulfanyl]acetyl}benzonitrile |
1157072-28-0 | 95.0% | 5.0g |
$1199.0 | 2025-03-16 | |
Enamine | EN300-395043-0.05g |
4-{2-[(2-hydroxyethyl)sulfanyl]acetyl}benzonitrile |
1157072-28-0 | 95.0% | 0.05g |
$348.0 | 2025-03-16 | |
Enamine | EN300-395043-10.0g |
4-{2-[(2-hydroxyethyl)sulfanyl]acetyl}benzonitrile |
1157072-28-0 | 95.0% | 10.0g |
$1778.0 | 2025-03-16 | |
Enamine | EN300-395043-0.1g |
4-{2-[(2-hydroxyethyl)sulfanyl]acetyl}benzonitrile |
1157072-28-0 | 95.0% | 0.1g |
$364.0 | 2025-03-16 | |
Enamine | EN300-395043-0.5g |
4-{2-[(2-hydroxyethyl)sulfanyl]acetyl}benzonitrile |
1157072-28-0 | 95.0% | 0.5g |
$397.0 | 2025-03-16 | |
Enamine | EN300-395043-1.0g |
4-{2-[(2-hydroxyethyl)sulfanyl]acetyl}benzonitrile |
1157072-28-0 | 95.0% | 1.0g |
$414.0 | 2025-03-16 | |
Enamine | EN300-395043-0.25g |
4-{2-[(2-hydroxyethyl)sulfanyl]acetyl}benzonitrile |
1157072-28-0 | 95.0% | 0.25g |
$381.0 | 2025-03-16 |
4-[2-(2-Hydroxyethylsulfanyl)acetyl]benzonitrile Related Literature
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Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
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2. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
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Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
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Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
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C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
Additional information on 4-[2-(2-Hydroxyethylsulfanyl)acetyl]benzonitrile
4-[2-(2-Hydroxyethylsulfanyl)acetyl]benzonitrile: A Comprehensive Overview
4-[2-(2-Hydroxyethylsulfanyl)acetyl]benzonitrile, also known by its CAS registry number 1157072-28-0, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound belongs to the class of benzonitriles, which are widely used in pharmaceuticals, agrochemicals, and materials science. The structure of 4-[2-(2-Hydroxyethylsulfanyl)acetyl]benzonitrile consists of a benzonitrile moiety substituted with a 2-(hydroxyethylthio)acetyl group at the para position, making it a derivative of benzoic acid.
The synthesis of 4-[2-(2-Hydroxyethylsulfanyl)acetyl]benzonitrile typically involves multi-step reactions, including nucleophilic substitution and condensation processes. Recent advancements in synthetic chemistry have enabled the development of more efficient and environmentally friendly methods for its production. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while minimizing side reactions. This approach not only enhances the yield but also reduces the overall cost of production, making it more viable for industrial applications.
The compound's chemical structure endows it with unique physicochemical properties, such as high stability and reactivity towards nucleophilic attack. These properties make it an attractive candidate for use in drug design and development. In particular, studies have shown that 4-[2-(2-Hydroxyethylsulfanyl)acetyl]benzonitrile exhibits potential anti-inflammatory and antioxidant activities, which could be harnessed for therapeutic purposes.
In the field of materials science, this compound has been investigated for its role in the synthesis of novel polymers and coatings. Its ability to form stable covalent bonds with other functional groups makes it a valuable building block in polymer chemistry. Recent research has demonstrated its application in the development of biodegradable polymers, which are increasingly sought after due to their environmental benefits.
The toxicological profile of 4-[2-(2-Hydroxyethylsulfanyl)acetyl]benzonitrile has also been a subject of interest. Studies conducted in vitro and in vivo have indicated that it possesses low toxicity at therapeutic doses, making it a safer option for pharmaceutical applications compared to some other benzonitrile derivatives.
In conclusion, 4-[2-(2-Hydroxyethylsulfanyl)acetyl]benzonitrile, with its CAS number 1157072-28-0, represents a promising compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future innovations within the chemical sciences.
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